1,3,5,7-Cyclooctatetraenyl trimethylsilane
Overview
Description
1,3,5,7-Cyclooctatetraenyl trimethylsilane is an organosilicon compound with the molecular formula C11H16Si. It features a cyclooctatetraene ring substituted with a trimethylsilyl group.
Preparation Methods
The synthesis of 1,3,5,7-cyclooctatetraenyl trimethylsilane typically involves the reaction of cyclooctatetraene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may also incorporate continuous flow processes to enhance production efficiency .
Chemical Reactions Analysis
1,3,5,7-Cyclooctatetraenyl trimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the cyclooctatetraene ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted cyclooctatetraenes and their derivatives .
Scientific Research Applications
1,3,5,7-Cyclooctatetraenyl trimethylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in bioorganic chemistry, particularly in the development of silicon-based drugs and biomaterials.
Medicine: Research is ongoing into its potential as a building block for pharmaceuticals, especially in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 1,3,5,7-cyclooctatetraenyl trimethylsilane exerts its effects is largely dependent on its chemical structure. The trimethylsilyl group can stabilize reactive intermediates, making the compound useful in various synthetic applications. The cyclooctatetraene ring can participate in π-π interactions and serve as a scaffold for further functionalization. Molecular targets and pathways involved include interactions with metal catalysts and participation in cycloaddition reactions .
Comparison with Similar Compounds
1,3,5,7-Cyclooctatetraenyl trimethylsilane can be compared with other similar compounds such as:
Cyclooctatetraene: Unlike its trimethylsilyl derivative, cyclooctatetraene is not substituted and exhibits different reactivity and stability.
Trimethylsilylbenzene: This compound features a benzene ring instead of a cyclooctatetraene ring, leading to different chemical properties and applications.
Cyclooctatetraenyl methylsilane: Similar to this compound but with a methylsilyl group instead of a trimethylsilyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
cyclooctatetraenyl(trimethyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h4-10H,1-3H3/b5-4-,6-4?,7-5?,8-6-,9-7-,10-8?,11-9?,11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRFTQTMSACOW-QQCYJJBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C/1=C/C=C\C=C/C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55632-03-6 | |
Record name | 1,3,5,7-Cyclooctatetraenyl trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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